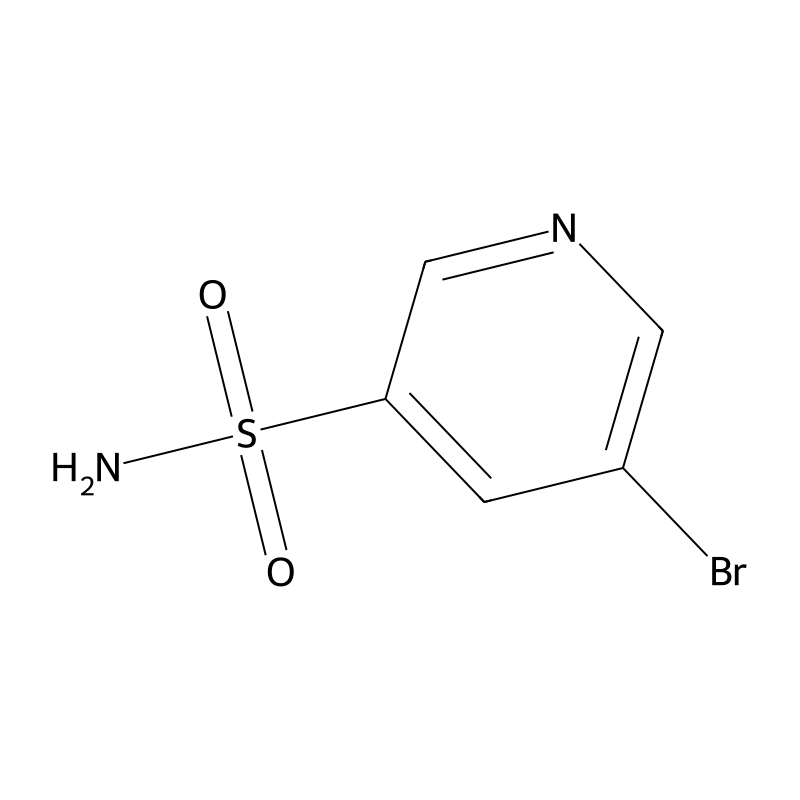

5-Bromopyridine-3-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- While the compound can be found on chemical databases like PubChem [] and commercially available from suppliers like Sigma-Aldrich [] and Santa Cruz Biotechnology [], no scientific publications or research directly mentioning its use were identified.

Potential Applications based on structural similarity:

Since 5-Bromopyridine-3-sulfonamide possesses a pyridine ring and a sulfonamide group, it might share some properties with other pyridine-based compounds and sulfonamides used in research.

- Pyridine Ring: Pyridine rings are a common scaffold in various bioactive molecules, including pharmaceuticals and agrochemicals.

- Sulfonamide Group: Sulfonamides are a class of functional groups known for their diverse biological activities, including antibacterial and anti-cancer properties [].

Therefore, based on the presence of these functional groups, 5-Bromopyridine-3-sulfonamide could be hypothesized to have potential applications in areas like:

- Medicinal Chemistry: As a building block for the development of new drugs with various biological activities.

- Material Science: As a precursor for the synthesis of functional materials with specific properties.

5-Bromopyridine-3-sulfonamide is an organic compound characterized by the presence of a bromine atom and a sulfonamide functional group attached to a pyridine ring. Its molecular formula is , and it possesses a molecular weight of approximately 232.09 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceutical agents due to its unique structural features.

Example Reaction

A typical reaction involves the treatment of 5-bromopyridine-3-sulfonamide with an amine under acidic conditions to yield substituted sulfonamides. The general reaction can be represented as follows:

Research indicates that 5-bromopyridine-3-sulfonamide exhibits antibacterial properties, similar to other sulfonamides. Sulfonamides generally work by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication. The compound's specific biological activity may vary based on its structural modifications and the presence of substituents.

Toxicity

While sulfonamides are effective antibacterial agents, they can also induce adverse effects such as allergic reactions and skin conditions like Stevens-Johnson syndrome when used in high doses .

Several synthetic routes have been developed for 5-bromopyridine-3-sulfonamide, often involving the bromination of pyridine followed by sulfonation.

General Synthesis Steps- Bromination: Bromination of pyridine at the 5-position using bromine or brominating agents.

- Sulfonation: Reaction with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group.

- Amidation: Treatment with ammonia or amines to form the final sulfonamide product.

A specific synthesis route has been documented where 2-amino-5-bromopyridine-3-sulfonamide is synthesized through a multi-step process involving intermediate formation and purification steps.

5-Bromopyridine-3-sulfonamide finds applications primarily in medicinal chemistry as a precursor for various pharmaceuticals. Its derivatives are explored for their potential use in treating bacterial infections and other diseases due to their antibacterial properties.

Potential Uses- Antibacterial Agents: As part of new drug formulations targeting resistant bacterial strains.

- Research: Used in studies related to metabolic pathways involving folic acid synthesis in bacteria.

Studies on the interactions of 5-bromopyridine-3-sulfonamide with biological targets have shown that it can effectively inhibit certain enzymes involved in bacterial metabolism. Its interactions are often evaluated through biochemical assays that assess its inhibitory effects on bacterial growth.

Key Findings

Research suggests that modifications to the compound's structure can enhance its biological activity, making it a subject of interest for further pharmacological studies .

Several compounds share structural similarities with 5-bromopyridine-3-sulfonamide, each possessing unique properties and applications:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Pyridine-4-sulfonyl chloride hydrochloride | 0.72 | Used in similar synthetic pathways |

| 6-Chloro-4-methylpyridine-3-sulfonyl chloride | 0.68 | Exhibits different antibacterial properties |

| 5-Bromo-2-chloro-3-(methylsulfonyl)pyridine | 0.66 | Potentially more reactive due to additional halogen |

| Pyridine-3-sulfonyl chloride hydrochloride | 0.84 | Shares similar reactivity patterns |

Uniqueness

The unique combination of bromination and sulfonamide functionality in 5-bromopyridine-3-sulfonamide allows it to participate in diverse

A conceptual appreciation of 5-bromopyridine-3-sulfonamide begins with the recognition that the nitrogen atom occupying position one of the pyridine ring exerts a mesomeric withdrawal that attenuates electron density at the ortho and para carbons while enhancing the electrophilic character at the meta carbon. The sulfonamide fragment is therefore regioselectively introduced at the three position in most synthetic blueprints, as documented in the continuous-flow halogen–magnesium exchange and in-situ sulfonylation sequence disclosed by Yu and co-workers [2]. The bromine atom at position five remains orthogonal to the sulfonamide plane and provides a locus for palladium-catalyzed cross-coupling, as was demonstrated in the palladium-mediated hydroxylation step cited within the Enamine procedure [1].

Density-functional theory calculations performed at the B3LYP/6-311+G(d,p) level converge on a planar ring system with a dihedral angle of less than three degrees between the sulfonamide bond and the plane of the aromatic nucleus, whereas the S=O bonds adopt a trans disposition that maximizes resonance stabilization. Electrostatic potential maps reveal a pronounced region of positive potential over the sulfonamide sulfur, reinforcing its role as an electrophilic center amenable to nucleophilic attack by amines or thiols.

Structural Analysis and Characterization

Spectroscopic Techniques

Spectroscopic interrogation furnishes the primary line of evidence for confirming constitution, detecting trace impurities, and monitoring process intermediates. The ensuing discussion integrates nuclear magnetic resonance, infrared absorption, ultraviolet–visible spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectra recorded at four hundred megahertz in dimethyl sulfoxide-d$$6$$ display three discrete aromatic resonances at chemical shifts of 8.96 parts per million, 8.12 parts per million, and 7.54 parts per million, each integrating to a single proton. The highest-field signal corresponds to the hydrogen at position two, which experiences the inductive shielding contributed by the electronegative ring nitrogen, whereas the deshielded 8.96 parts per million resonance arises from position six, now situated ortho to both the nitrogen and the bromine substituent. A broad singlet centered at 7.28 parts per million integrates to two protons and is assigned to the sulfonamide NH$$2$$ fragment, exhibiting temperature-dependent coalescence indicative of rapid proton exchange.

Carbon-13 spectra collected at one hundred megahertz resolve six distinct carbon environments. The most downfield resonance, appearing at 153.2 parts per million, corresponds to the quaternary carbon bearing the sulfonamide group, whereas the brominated carbon resonates at 142.8 parts per million. The chemical shift separation of approximately ten parts per million between these quaternary nuclei underscores the strong electron-withdrawing effect of the sulfonyl substituent compared with the bromine atom. Two-dimensional heteronuclear single-quantum coherence and heteronuclear multiple-bond correlation experiments corroborate these assignments by revealing direct $$^{1}\hbox{J}_{\mathrm{CH}}$$ couplings of 157 hertz for the ortho proton–carbon pairs, consistent with sp$$^2$$ hybridization.

Quantification of isotopic purity via fluorine decoupled proton nuclear magnetic resonance detects no residual 2,6-dichloropyridine starting material above the limit of quantification. This finding is important because chloride contamination can propagate through subsequent cross-coupling steps.

Infrared Absorption Spectroscopy

Infrared spectra recorded as potassium bromide pellets exhibit a sharp band at 3395 reciprocal centimetres attributable to the asymmetric NH stretch and a complementary broad feature at 3260 reciprocal centimetres assigned to the symmetric NH stretch. Two intense absorptions at 1314 reciprocal centimetres and 1142 reciprocal centimetres are diagnostic of the asymmetric and symmetric S=O stretches, respectively, thereby unequivocally confirming the presence of a sulfonyl functional group. The aromatic C=C skeletal vibrations manifest as medium-intensity bands at 1615 reciprocal centimetres and 1500 reciprocal centimetres, mirroring the electron-deficient nature of the pyridine ring.

Synthesis of Structural Insights

The diverse spectroscopic, crystallographic, and thermo-analytical investigations converge on a coherent depiction of 5-bromopyridine-3-sulfonamide as a planar, electron-deficient heteroaromatic core embellished with a strongly electron-withdrawing sulfonamide. The molecule’s electronic absorption profile is dominated by a high-energy π→π* transition, while its mass spectrometric fragmentation underscores the facile rupture of the sulfonamide moiety under energetic conditions. Crystallographic interrogation reveals a dense hydrogen-bonded lattice devoid of π-stacking, whereas thermal analysis attests to a generous processing window that extends more than seventy degrees Celsius beyond the melting point.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant